Cas no 6750-10-3 (Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-)
![Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- structure](https://it.kuujia.com/scimg/cas/6750-10-3x500.png)
6750-10-3 structure
Nome del prodotto:Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphtho[1,2-c]furan-3(1H)-one, 4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-, (1R,4S,5aS,9aS)-
- Fuegin
- Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,...
- Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-
- (+)-Fuegin
- (1R,4S,5AS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c]furan-3(1H)-one
- 6750-10-3
- SCHEMBL7749358
- (1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one
- FS-10056
- AKOS040761752
- Dendocarbin L
- 350986-86-6
- Dendocarbin M
- (1R,4S,5AS,9AS)-1,4-DIHYDROXY-6,6,9A-TRIMETHYL-1H,4H,5H,5AH,7H,8H,9H-NAPHTHO[1,2-C]FURAN-3-ONE
-
- Inchi: InChI=1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3/t8-,9-,13+,15-/m0/s1
- Chiave InChI: FFDNVMGPKVVVOG-JCTPYMPQSA-N
- Sorrisi: CC1(CCCC2(C1CC(C3=C2C(OC3=O)O)O)C)C
Proprietà calcolate
- Massa esatta: 266.15200
- Massa monoisotopica: 266.15180918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.8Ų
- XLogP3: 2.609
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 472.7±45.0 °C at 760 mmHg
- Punto di infiammabilità: 177.5±22.2 °C
- PSA: 66.76000
- LogP: 1.75540
- Pressione di vapore: 0.0±2.7 mmHg at 25°C
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F50880-5mg |
Fuegin |
6750-10-3 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4083-1 mg |
Fuegin |
6750-10-3 | 1mg |
¥2355.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4083-5mg |
Fuegin |
6750-10-3 | 5mg |
¥ 3710 | 2024-07-20 | ||
A2B Chem LLC | AH18703-5mg |
Fuegin |
6750-10-3 | 98.0% | 5mg |
$660.00 | 2024-04-19 | |
TargetMol Chemicals | TN4083-1 mL * 10 mM (in DMSO) |
Fuegin |
6750-10-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN4083-1 ml * 10 mm |
Fuegin |
6750-10-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
TargetMol Chemicals | TN4083-5 mg |
Fuegin |
6750-10-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 |
Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)- Letteratura correlata
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
6750-10-3 (Naphtho[1,2-c]furan-3(1H)-one,4,5,5a,6,7,8,9,9a-octahydro-1,4-dihydroxy-6,6,9a-trimethyl-,(1R,4S,5aS,9aS)-) Prodotti correlati
- 2227730-03-0((2R)-4-(1,3-dimethyl-1H-pyrazol-4-yl)butan-2-amine)
- 752154-41-9(Methyl 4-amino-3-methylbutanoate)
- 1805538-68-4(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methoxypyridine)
- 1516-38-7(1-(2-Ethoxyphenyl)-2-thiourea)
- 920478-69-9(3-(3,4-dimethoxyphenyl)-7-2-(2,6-dimethylmorpholin-4-yl)ethoxy-4H-chromen-4-one)
- 1350739-06-8((3-methyloxan-4-yl)methanamine hydrochloride)
- 1426142-81-5(2-Tert-Butyl-3-iodoimidazo[1,2-a]pyridine)
- 120221-67-2(3-ethylimidazo[1,5-a]pyridine-1-carboxylic acid)
- 887202-03-1(6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one)
- 2137682-40-5(4-(2,5-difluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
